Anticonvulsant Efficacy: 3-Fold Superiority to Phenytoin in Maximal Electroshock Seizure Model
In a head-to-head anticonvulsant evaluation using the maximal electroshock (MES) seizure test in rats dosed orally, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, which contains the 2-chloro-6-methyl-N-phenylbenzamide core, demonstrated activity three times greater than that of phenytoin, a clinically established anti-MES agent [1]. This direct comparative data positions the 2-chloro-6-methyl substitution pattern as superior to the reference standard in this specific seizure model.
| Evidence Dimension | Anticonvulsant potency in maximal electroshock seizure (MES) test |
|---|---|
| Target Compound Data | ED50 = 90.3 μmol/kg (intraperitoneal, mouse MES); 3-fold more active than phenytoin (oral, rat MES) |
| Comparator Or Baseline | Phenytoin (anti-MES reference agent) and 4-amino-N-(2,6-dimethylphenyl)benzamide (potent anti-MES agent) |
| Quantified Difference | 3-fold higher activity than phenytoin and 4-amino-N-(2,6-dimethylphenyl)benzamide |
| Conditions | Rat model, oral dosing, maximal electroshock-induced seizure (MES) test |
Why This Matters
This 3-fold potency advantage over the clinical benchmark phenytoin provides a quantifiable basis for prioritizing this compound in anticonvulsant drug discovery programs targeting MES-responsive seizure disorders.
- [1] Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry. 1996;31(1):49-56. View Source
